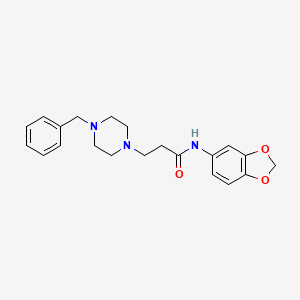![molecular formula C18H18BrNO4S B2457005 (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448063-69-1](/img/structure/B2457005.png)
(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone, is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound acts as a JAK1/JAK2 degrader (JAPT) . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This provides a promising method of AD treatment with low frequency and dosage .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines by promoting the degradation of JAK . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, thereby significantly inhibiting type I, II, and III adaptive immunity .
Result of Action
The compound’s action results in a significant reduction in the severity of AD . This is evidenced by the clearance rate of skin lesions and the improvement in the AD severity score (SCORAD) .
Action Environment
The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . The compound, being a jak degrader, offers a promising alternative . The research suggests that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD treatment .
Biochemical Analysis
Biochemical Properties
This compound interacts with the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines . The compound’s selectivity for JAK1 and TYK2 over JAK2 and JAK3 is believed to minimize or avoid some of the toxicities associated with JAK inhibitors .
Cellular Effects
The compound exerts its effects on various types of cells involved in autoimmune diseases. It inhibits JAK1-mediated IL-6 signaling, which plays a crucial role in the pathogenesis of many autoimmune diseases . By selectively inhibiting JAK1 and TYK2, it can potentially modulate cell signaling pathways, gene expression, and cellular metabolism associated with autoimmune diseases .
Molecular Mechanism
At the molecular level, the compound binds to JAK1 and TYK2, inhibiting their activity . This inhibition disrupts the signaling pathways of proinflammatory cytokines, leading to a reduction in inflammation and other symptoms of autoimmune diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has shown potent and selective inhibition of JAK1 and TYK2 . Over time, it continues to demonstrate this selectivity, suggesting good stability
Dosage Effects in Animal Models
The compound has demonstrated dose-dependent efficacy in animal models of autoimmune diseases
Metabolic Pathways
The compound is involved in the JAK-STAT signaling pathway, which is a key metabolic pathway in cells . It interacts with JAK1 and TYK2, key enzymes in this pathway
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBSSGVZRDGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)
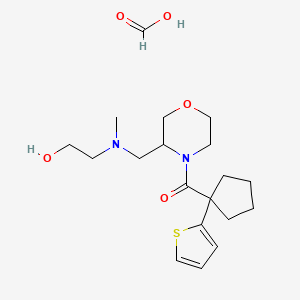
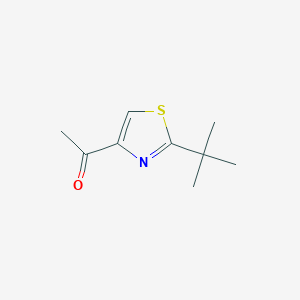
![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2456928.png)
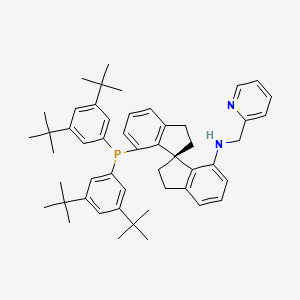
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)
![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)
![7-cyclopropyl-5-((2,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456936.png)
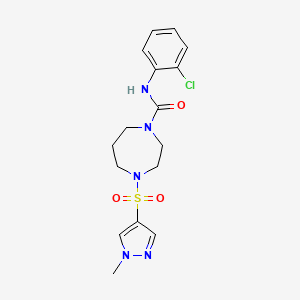
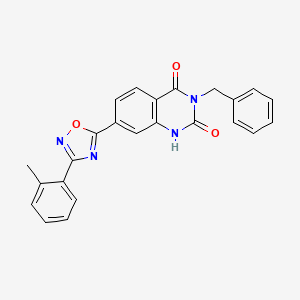
![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)
